molecular formula C19H29NO3 B2776173 1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one CAS No. 701282-15-7

1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one

Cat. No.: B2776173
CAS No.: 701282-15-7
M. Wt: 319.445
InChI Key: OBGQELOXBOBUHR-UHFFFAOYSA-N
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Description

1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one is a chemical compound with the molecular formula C22H31NO3. It is known for its unique structure, which includes a cycloheptylamino group and a hydroxypropoxyphenyl moiety. This compound is utilized in various scientific research fields due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the hydroxypropoxyphenyl intermediate: This step involves the reaction of a phenol derivative with an epoxide under basic conditions to form the hydroxypropoxyphenyl intermediate.

    Introduction of the cycloheptylamino group: The intermediate is then reacted with cycloheptylamine in the presence of a suitable catalyst to introduce the cycloheptylamino group.

    Final coupling reaction: The final step involves coupling the intermediate with a propanone derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-{4-[3-(Cyclohexylamino)-2-hydroxypropoxy]phenyl}propan-1-one
  • 1-{4-[3-(Cyclopentylamino)-2-hydroxypropoxy]phenyl}propan-1-one
  • 1-{4-[3-(Cyclooctylamino)-2-hydroxypropoxy]phenyl}propan-1-one

Uniqueness: 1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one is unique due to its cycloheptylamino group, which imparts distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

1-[4-[3-(cycloheptylamino)-2-hydroxypropoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-2-19(22)15-9-11-18(12-10-15)23-14-17(21)13-20-16-7-5-3-4-6-8-16/h9-12,16-17,20-21H,2-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGQELOXBOBUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(CNC2CCCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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